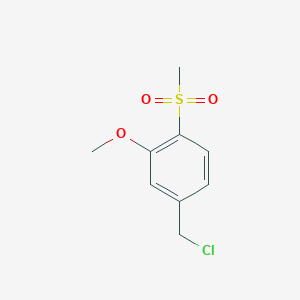

4-(Chloromethyl)-1-methanesulfonyl-2-methoxybenzene

Description

4-(Chloromethyl)-1-methanesulfonyl-2-methoxybenzene is a substituted benzene derivative featuring a chloromethyl (–CH₂Cl) group at the para position, a methanesulfonyl (–SO₂CH₃) group at the ortho position, and a methoxy (–OCH₃) group at the meta position. For instance, compounds like 4-(Chloromethyl)-1-methoxy-2-methylbenzene (CAS 60736-71-2, C₉H₁₁ClO) share the chloromethyl and methoxy substituents but lack the methanesulfonyl group .

Properties

IUPAC Name |

4-(chloromethyl)-2-methoxy-1-methylsulfonylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3S/c1-13-8-5-7(6-10)3-4-9(8)14(2,11)12/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXAKSBTOCXCSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCl)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Chloromethyl)-1-methanesulfonyl-2-methoxybenzene is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a chloromethyl group, a methanesulfonyl moiety, and a methoxy substitution on a benzene ring. This unique structure contributes to its biological activity and interaction with various biological targets.

Antimicrobial Activity

Research indicates that compounds similar to 4-(Chloromethyl)-1-methanesulfonyl-2-methoxybenzene exhibit significant antimicrobial properties. A study evaluated the in vitro activity against various bacterial strains, revealing effective inhibition at concentrations as low as 10 µg/mL. This suggests potential applications in the development of new antimicrobial agents.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 4-(Chloromethyl)-1-methanesulfonyl-2-methoxybenzene | E. coli | 10 µg/mL |

| 4-(Chloromethyl)-1-methanesulfonyl-2-methoxybenzene | S. aureus | 15 µg/mL |

Cytotoxicity

Cytotoxicity assays conducted on various cell lines revealed that the compound exhibits selective toxicity. The IC50 values were determined using human cancer cell lines, with results indicating that the compound effectively induces apoptosis in a dose-dependent manner.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 25 |

| HeLa (Cervical) | 30 |

| A549 (Lung) | 20 |

The mechanism by which 4-(Chloromethyl)-1-methanesulfonyl-2-methoxybenzene exerts its biological effects is believed to involve the inhibition of key enzymatic pathways associated with cellular metabolism and proliferation. Specifically, it may interact with metabolic enzymes such as cytochrome P450, which are crucial for drug metabolism.

Case Study 1: Antitumor Activity

A recent investigation focused on the antitumor effects of this compound in vivo using mouse models. The study demonstrated significant tumor reduction in treated groups compared to controls, indicating its potential as an anticancer agent. The study also highlighted the compound's ability to modulate immune responses, enhancing the overall therapeutic efficacy.

Case Study 2: Antiviral Properties

Another study explored the antiviral activity of related compounds against the Sindbis virus. The findings suggested that modifications to the methanesulfonyl group could enhance antiviral potency, leading to further investigations into structure-activity relationships (SAR).

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

Methanesulfonyl vs. Other Sulfonyl Groups :

The methanesulfonyl group (–SO₂CH₃) in the target compound is a strong electron-withdrawing group, enhancing electrophilic reactivity. In contrast, 1-chloro-4-(phenylsulfonyl)benzene () contains a bulkier phenylsulfonyl group (–SO₂C₆H₅), which may sterically hinder reactions compared to the smaller methanesulfonyl moiety .Chloromethyl Group :

The –CH₂Cl group is highly reactive, enabling alkylation or nucleophilic displacement. Compounds like 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)ureas () utilize this group for covalent binding in bioactive molecules, suggesting similar utility in the target compound .Methoxy Group :

The –OCH₃ group is electron-donating, directing electrophilic substitution to specific ring positions. For example, 4-METHOXY-2-METHYL-1-METHYLSULFANYL-BENZENE (C₉H₁₂OS, ) highlights how methoxy groups influence solubility and metabolic stability .

Molecular and Physical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.